(1S,3R)-1,3-Dimethylcyclohexanol

Description

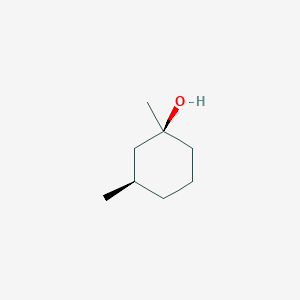

Structure

2D Structure

3D Structure

Properties

CAS No. |

646526-39-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(1S,3R)-1,3-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

DWUSBTCQAFWLIW-SFYZADRCSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@](C1)(C)O |

Canonical SMILES |

CC1CCCC(C1)(C)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1s,3r 1,3 Dimethylcyclohexanol

Absolute Configuration and Stereoisomeric Relationships

The presence of two stereocenters in 1,3-dimethylcyclohexanol (B2913386) gives rise to several stereoisomers. The specific designation (1S,3R) defines the absolute configuration at these chiral centers, dictating its unique spatial arrangement and its relationship with other isomers.

R/S Nomenclature and Diastereomeric Considerations

The absolute configuration of each chiral center in (1S,3R)-1,3-dimethylcyclohexanol is determined using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For the carbon at position 1 (C1), bonded to a hydroxyl group, a methyl group, C2, and C6, the priorities are assigned based on the atomic numbers of the directly attached atoms. Similarly, for the carbon at position 3 (C3), bonded to a methyl group, a hydrogen atom, C2, and C4, priorities are established to assign its configuration. The designation (1S,3R) indicates that C1 has an 'S' configuration and C3 has an 'R' configuration.

This specific combination of stereocenters defines one of four possible stereoisomers for 1,3-dimethylcyclohexanol. These isomers exist as pairs of enantiomers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org For instance, the (1R,3S) isomer is the enantiomer of this compound, while the (1R,3R) and (1S,3S) isomers are its diastereomers.

Stereorelationships with Other 1,3-Dimethylcyclohexanol Isomers

The 1,3-dimethylcyclohexanol series includes four stereoisomers, which can be categorized into two enantiomeric pairs. The relationship between these isomers is crucial for understanding their distinct chemical and physical behaviors.

| Stereoisomer | Relationship to this compound |

| (1R,3S)-1,3-Dimethylcyclohexanol | Enantiomer |

| (1R,3R)-1,3-Dimethylcyclohexanol | Diastereomer |

| (1S,3S)-1,3-Dimethylcyclohexanol | Diastereomer |

The cis/trans nomenclature is also used to describe the relative orientation of the substituents. In the case of this compound, the hydroxyl group and the methyl group at C3 are on opposite sides of the ring, classifying it as a trans isomer. Its enantiomer, (1R,3S)-1,3-dimethylcyclohexanol, is also a trans isomer. Conversely, the (1R,3R) and (1S,3S) isomers, where the substituents are on the same side, are cis isomers. spcmc.ac.in

Conformational Isomerism and Chair Conformations

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.com For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities.

Dynamics of Chair-Chair Interconversion

The two chair conformations of a cyclohexane derivative can interconvert through a process known as a ring flip. youtube.comchegg.com During this process, axial bonds become equatorial, and equatorial bonds become axial. For this compound, this interconversion results in two distinct chair conformers. In one conformer, the substituents at C1 and C3 will have a specific axial/equatorial arrangement, and in the flipped conformer, this arrangement will be reversed. youtube.com

Analysis of Preferred Conformational States and Steric Interactions

The stability of a particular chair conformation is primarily determined by the steric interactions of the substituents. libretexts.org Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring. pearson.com Equatorial substituents, on the other hand, point away from the ring and experience less steric strain. libretexts.orglibretexts.org

For trans-1,3-disubstituted cyclohexanes, such as this compound, one chair conformation will have one substituent in an axial position and the other in an equatorial position (a,e), while the ring-flipped conformer will also have an axial-equatorial arrangement (e,a). libretexts.org If the substituents are different, as in this case (a hydroxyl group and a methyl group), the two chair conformations will not be energetically equivalent. libretexts.org The conformation where the larger group occupies the equatorial position is generally more stable. libretexts.org

In contrast, for cis-1,3-disubstituted cyclohexanes, one conformer has both substituents in equatorial positions (e,e), and the other has both in axial positions (a,a). The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. libretexts.orgvaia.com

Quantitative Assessment of Conformational Energies

The energy difference between conformers can be estimated by considering the steric strain associated with axial substituents. The A-value of a substituent is a measure of the energy cost of having that substituent in an axial position compared to an equatorial position. For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol. oregonstate.edu The A-value for a hydroxyl group is smaller, typically around 0.9-1.0 kcal/mol.

In the case of trans-1,3-dimethylcyclohexanol, one conformer will have an axial methyl group and an equatorial hydroxyl group, while the other will have an axial hydroxyl group and an equatorial methyl group. The conformer with the bulkier methyl group in the equatorial position and the smaller hydroxyl group in the axial position would be expected to be more stable. The energy difference between these two conformers would be the difference in their A-values.

For the related cis-1,3-dimethylcyclohexane, the diequatorial (e,e) conformation is significantly more stable than the diaxial (a,a) conformation. The energy difference has been measured to be about 5.4 kcal/mol. pearson.com This large energy difference is due to the severe steric strain from two axial methyl groups, including a destabilizing 1,3-diaxial interaction between them. pearson.comoregonstate.edu

| Compound | Conformation | Relative Energy (kcal/mol) |

| cis-1,3-Dimethylcyclohexane | diequatorial (e,e) | 0 |

| cis-1,3-Dimethylcyclohexane | diaxial (a,a) | > 5.4 |

| trans-1,3-Dimethylcyclohexane | axial/equatorial (a,e) | ~1.8 |

Note: Energy values are approximate and can vary based on the specific substituents and experimental conditions.

Influence of Substituent Effects on Conformational Equilibrium

The conformational equilibrium of this compound is dictated by the steric and electronic interactions of its substituents—a hydroxyl group and two methyl groups—on the flexible cyclohexane ring. The molecule predominantly exists in a chair conformation to minimize torsional strain. The equilibrium between the two possible chair conformers is determined by the energetic favorability of placing these substituents in either axial or equatorial positions. The relative stability of each conformer is primarily influenced by the presence of destabilizing steric interactions, most notably 1,3-diaxial interactions.

In substituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring. libretexts.org The energetic cost associated with a substituent being in an axial position is known as its "A-value." A higher A-value signifies a greater steric demand and a stronger preference for the equatorial position.

Substituent A-Values The conformational preference is quantitatively understood through A-values, which represent the free energy difference (ΔG°) between the axial and equatorial conformers for a monosubstituted cyclohexane.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -OH (Hydroxyl) | 0.9 - 1.0 |

| (Data based on established values for monosubstituted cyclohexanes) |

For this compound, a derivative of trans-1,3-dimethylcyclohexane, the two chair conformers that interconvert via a ring-flip possess distinct energetic profiles due to the arrangement of their three substituents. spcmc.ac.inyoutube.com

Conformational Analysis

The two primary chair conformers of this compound feature different arrangements of the substituents, leading to a significant difference in stability.

Conformer I: In this conformation, the methyl group at the C-3 position and the hydroxyl group at the C-1 position are both in axial positions. The methyl group at C-1 is equatorial. This arrangement results in multiple severe 1,3-diaxial interactions. Specifically, a highly unfavorable steric repulsion occurs between the axial methyl group at C-3 and the axial hydroxyl group at C-1. Additional 1,3-diaxial interactions exist between these two groups and the axial hydrogen atoms at C-5.

Conformer II: Following a ring-flip, the molecule adopts a conformation where the methyl group at C-3 and the hydroxyl group at C-1 are both in equatorial positions. This leaves the methyl group at C-1 in an axial position. In this arrangement, the primary source of steric strain comes from the 1,3-diaxial interactions between the axial C-1 methyl group and the axial hydrogens at C-3 and C-5.

The conformational equilibrium is overwhelmingly shifted toward the more stable conformer. By comparing the steric interactions, Conformer II is significantly more stable than Conformer I. The severe 1,3-diaxial interaction between a methyl group and a hydroxyl group in Conformer I is far more destabilizing than the interaction of a single axial methyl group with two axial hydrogens in Conformer II. libretexts.orglibretexts.org Consequently, the equilibrium lies heavily in favor of Conformer II, where the C-3 methyl group and the hydroxyl group occupy equatorial positions.

Research Findings on Conformational Equilibrium

| Conformer | C-1 Methyl Position | C-1 Hydroxyl Position | C-3 Methyl Position | Major Destabilizing Interactions | Relative Stability |

| Conformer I | Equatorial | Axial | Axial | 1,3-diaxial: C3-CH₃ ↔ C1-OH; C3-CH₃ ↔ C5-H; C1-OH ↔ C5-H | Highly Unfavorable |

| Conformer II | Axial | Equatorial | Equatorial | 1,3-diaxial: C1-CH₃ ↔ C3-H; C1-CH₃ ↔ C5-H | Favorable |

Synthetic Methodologies for 1s,3r 1,3 Dimethylcyclohexanol and Its Stereoisomers

Chiral Pool Approaches in Dimethylcyclohexanol Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgbccollegeasansol.ac.in This approach is often efficient as it leverages pre-existing stereocenters. wikipedia.org

Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org For the synthesis of substituted cyclohexanes like 1,3-dimethylcyclohexanol (B2913386), terpenes such as pulegone (B1678340) and limonene (B3431351) are particularly relevant starting materials. These natural products possess a cyclohexane (B81311) backbone with established stereocenters, which can be chemically modified to yield the desired dimethylcyclohexanol isomer. The synthesis of the anticancer drug Paclitaxel, for instance, benefits from the use of verbenone, a member of the chiral pool, making the process more efficient. wikipedia.org Similarly, enantiopure (–)-pantolactone is a chiral pool starting material for a portion of epothilone. wikipedia.org

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses methods that create new stereocenters in a molecule in a controlled manner, leading to a preference for one enantiomer or diastereomer over others. bccollegeasansol.ac.inyoutube.com This is crucial when a specific stereoisomer of a compound, like (1S,3R)-1,3-dimethylcyclohexanol, is desired for its specific biological properties. smith.edusmith.edu

Chemoenzymatic Transformations and Biocatalytic Routes

Chemoenzymatic synthesis combines chemical and enzymatic reactions to achieve transformations that are difficult to accomplish by either method alone. Biocatalytic routes, a subset of this, employ enzymes or whole microorganisms to perform stereoselective reactions.

A notable example is the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione. orgsyn.org Researchers have successfully used baker's yeast (Saccharomyces cerevisiae) to reduce this prochiral diketone, yielding (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric excess (98–99% ee). orgsyn.org This chiral keto alcohol serves as a valuable intermediate that can be further modified to produce different stereoisomers of 1,3-dimethylcyclohexanol. orgsyn.org Lipases are another class of enzymes utilized in the stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol, producing the (1R,3S)-monoester with high enantiomeric purity. acs.org This enzymatic approach provides access to optically active building blocks for the synthesis of both enantiomers of 3-hydroxy-2,2-dimethylcyclohexanone. acs.org

Stereoselective Reduction Methods

The stereoselective reduction of a carbonyl group in a substituted cyclohexanone (B45756) is a key step in many synthetic routes to 1,3-dimethylcyclohexanol stereoisomers. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

For instance, the reduction of 2,6-dimethylcyclohexanone (B152311) with common reducing agents like lithium aluminum hydride (LiAlH4) can produce a mixture of diastereomers. smith.edu However, by carefully selecting the reducing agent, it is possible to favor the formation of a specific diastereomer. The Luche reduction, which uses sodium borohydride (B1222165) in the presence of a cerium(III) chloride, is a mild and selective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. nih.gov While not directly applicable to saturated cyclohexanones, this illustrates the principle of using specific reagents to control stereoselectivity. The formation of 1,3-diols can be controlled to produce either syn- or anti-diastereomers by selecting the appropriate reducing agent for a β-hydroxy ketone precursor. uwindsor.ca

| Precursor | Reducing Agent | Major Product |

| β-hydroxy ketone | Hydride source with chelating metal | syn-1,3-diol |

| β-hydroxy ketone | Hydride source without chelating metal | anti-1,3-diol |

This table illustrates the general principle of stereoselective reduction to form 1,3-diols.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org

This method is widely used in asymmetric synthesis. researchgate.net For example, an achiral substrate can be covalently bonded to a chiral auxiliary. The resulting compound then undergoes a diastereoselective reaction, such as alkylation or an aldol (B89426) reaction. researchgate.netuvic.ca The chiral auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. uvic.ca Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that are effective in directing stereoselective alkylation and aldol reactions. researchgate.netwilliams.edu

Diastereoselective Synthesis of Dimethylcyclohexanol Stereoisomers

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. This is particularly relevant in the synthesis of 1,3-dimethylcyclohexanol, which has multiple stereocenters.

Control of Diastereoselectivity in Alkylation and Carbonyl Addition Reactions

The stereochemical outcome of alkylation and carbonyl addition reactions can be controlled to achieve a desired diastereomer. In the context of synthesizing substituted cyclohexanones, which are precursors to dimethylcyclohexanols, controlling the relative stereochemistry of the substituents is crucial.

Diastereoselectivity in these reactions is often governed by steric and electronic factors. For example, in the nucleophilic addition to a cyclohexanone, the incoming nucleophile will preferentially attack from the less hindered face of the ring. youtube.com The conformation of the transition state plays a critical role in determining the final stereochemistry. Models like the Felkin-Anh model help predict the stereochemical outcome of nucleophilic addition to carbonyl compounds with an adjacent stereocenter. bham.ac.uk Cascade reactions, such as a double Michael addition, can be employed to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov The stereochemistry of the newly formed chiral centers is controlled by the existing stereochemistry in the starting materials and the reaction conditions. beilstein-journals.org

| Reaction Type | Key Factors Influencing Diastereoselectivity |

| Alkylation | Steric hindrance, nature of the electrophile and base, presence of chiral auxiliaries. researchgate.net |

| Carbonyl Addition | Steric hindrance of the nucleophile and substrate, solvent, temperature, presence of chelating agents. bham.ac.ukacs.org |

This table summarizes key factors that control diastereoselectivity in important synthetic reactions.

Reaction Mechanisms and Reactivity of 1s,3r 1,3 Dimethylcyclohexanol

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the hydroxyl (-OH) group, by a nucleophile. The viability and mechanism of this process for (1S,3R)-1,3-dimethylcyclohexanol are determined by its structure as a tertiary alcohol. youtube.com

The hydroxyl group is inherently a poor leaving group. For a substitution reaction to occur, it must first be protonated by an acid (like HBr) to form an oxonium ion (-OH2+). This creates a much better leaving group: a neutral water molecule. youtube.com

Once the leaving group is activated, the reaction can theoretically proceed via an SN1 or SN2 pathway. masterorganicchemistry.com

SN1 (Substitution, Nucleophilic, Unimolecular): This pathway involves a two-step mechanism. The rate-determining first step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of a nucleophile on this carbocation. masterorganicchemistry.com Tertiary substrates, like this compound, strongly favor the SN1 mechanism because they can form a relatively stable tertiary carbocation. youtube.com

SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is subject to significant steric hindrance. For this compound, the tertiary carbon atom bearing the hydroxyl group is sterically crowded by the two methyl groups and the cyclohexane (B81311) ring, making a backside attack by a nucleophile impossible. youtube.com

Therefore, nucleophilic substitution on this compound proceeds exclusively through the SN1 mechanism .

| Reaction Type | Feasibility for this compound | Rationale |

| SN1 | Favored | The substrate is a tertiary alcohol, which forms a stable tertiary carbocation intermediate upon loss of the leaving group (H₂O). youtube.com |

| SN2 | Disfavored | Severe steric hindrance at the tertiary carbon center prevents the required backside attack by the nucleophile. youtube.com |

Stereochemical Course of Substitution Reactions

The stereochemistry of SN1 reactions is a direct consequence of the carbocation intermediate. masterorganicchemistry.com

Protonation: The chiral this compound is protonated by an acid. This step does not affect the stereocenters.

Formation of Carbocation: The departure of the water molecule from the C1 carbon results in the formation of a tertiary carbocation. This carbocation intermediate is sp² hybridized and has a trigonal planar geometry at the C1 position. As a result, the original stereochemistry at C1 is lost. The stereocenter at C3, which is not involved in the reaction, remains unchanged in the (R) configuration.

Nucleophilic Attack: The incoming nucleophile can attack the planar C1 carbocation from either the top or bottom face with roughly equal probability. This leads to the formation of two different stereoisomers at the C1 center.

The final product is a nearly racemic mixture of the (1R,3R) and (1S,3R) substitution products, meaning both possible stereoconfigurations at the C1 position are formed.

Elimination Reactions (E1/E2)

Elimination reactions of alcohols, known as dehydration, result in the formation of an alkene. These reactions are typically acid-catalyzed and compete with SN1 reactions. libretexts.org

E1 (Elimination, Unimolecular): This mechanism proceeds through the same carbocation intermediate formed in the SN1 pathway. masterorganicchemistry.com In a subsequent step, a weak base (often the solvent or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent (beta) to the carbocation, forming a double bond. libretexts.org Given that this compound readily forms a tertiary carbocation, the E1 mechanism is the predominant elimination pathway . youtube.com

E2 (Elimination, Bimolecular): This mechanism requires a strong base to remove a beta-proton in a concerted step with the departure of the leaving group. youtube.com For an E2 reaction to occur on a cyclohexane ring, the beta-proton and the leaving group must be in an anti-periplanar (axial and on opposite sides of the ring) conformation. youtube.com This pathway is not favored for this compound under standard acidic dehydration conditions due to the poor leaving group (-OH) and the absence of a strong base.

Regioselectivity and Stereoselectivity in Elimination Pathways

The E1 elimination of this compound can produce different alkene isomers, making regioselectivity a key consideration. The carbocation intermediate has two types of adjacent (beta) protons that can be removed: those on the C2 carbon and those on the C6 carbon.

Zaitsev's Rule governs the regioselectivity of this reaction. The rule states that when multiple elimination products are possible, the major product will be the more substituted (and therefore more stable) alkene. youtube.com

Path A (Elimination of C6-H): Removal of a proton from the C6 position leads to the formation of 1,3-dimethylcyclohex-1-ene . This is a trisubstituted alkene.

Path B (Elimination of C2-H): Removal of a proton from the C2 position yields 2,3-dimethylcyclohex-1-ene . This is a disubstituted alkene.

According to Zaitsev's rule, the more stable, trisubstituted alkene, 1,3-dimethylcyclohex-1-ene , will be the major product of the E1 dehydration. youtube.com

| Potential Elimination Product | Alkene Substitution | Predicted Yield |

| 1,3-Dimethylcyclohex-1-ene | Trisubstituted | Major Product |

| 2,3-Dimethylcyclohex-1-ene | Disubstituted | Minor Product |

Oxidation Reactions of this compound

The oxidation of alcohols typically involves the formation of a carbon-oxygen double bond (a carbonyl group). This reaction requires the carbinol carbon (the carbon atom bonded to the -OH group) to have at least one hydrogen atom attached.

This compound is a tertiary alcohol . The carbinol carbon (C1) is bonded to three other carbon atoms (C2, C6, and the C1-methyl group) and has no attached hydrogen atoms. Consequently, it cannot be oxidized to a ketone under standard oxidizing conditions (e.g., using chromic acid, PCC, or KMnO₄). chegg.com Attempting to oxidize a tertiary alcohol with strong oxidizing agents under harsh conditions (e.g., high heat) does not yield a ketone but instead leads to the cleavage of carbon-carbon bonds, breaking the ring structure.

Hydroxyl Group Derivatization and Associated Reaction Mechanisms

To make the poor hydroxyl leaving group more reactive for substitution or elimination reactions under non-acidic conditions, it can be converted into a better leaving group. A common method is to derivatize it into a sulfonate ester, such as a tosylate.

The reaction involves treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine.

Mechanism of Tosylation:

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.

Pyridine, acting as a base, removes the proton from the oxonium ion intermediate.

Chloride ion is eliminated, resulting in the formation of (1S,3R)-1,3-dimethylcyclohexyl tosylate.

This reaction does not affect the stereochemistry at the C1 carbon. The resulting tosylate ((1S,3R)-1,3-dimethylcyclohexyl tosylate) is an excellent substrate for subsequent SN2 or E2 reactions because the tosylate anion (TsO⁻) is a very stable leaving group.

Applications in Advanced Organic Synthesis

(1S,3R)-1,3-Dimethylcyclohexanol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. These synthons are a cornerstone of asymmetric synthesis, providing an efficient route to complex chiral molecules.

In principle, this compound, with its defined stereocenters, could serve as a precursor for the stereoselective synthesis of more complex molecules, such as natural products or pharmaceutical agents. The hydroxyl group provides a reactive handle for further chemical transformations, while the chiral cyclohexane (B81311) scaffold can establish the three-dimensional architecture of the target molecule.

However, a comprehensive review of the scientific literature does not reveal prominent examples of this compound being used as a direct precursor in the total synthesis of complex molecules. In contrast, other chiral cyclohexanol (B46403) derivatives have been successfully employed in the synthesis of various natural products. The lack of documented applications for this specific compound may be due to the availability of other chiral precursors that are more suited to the synthesis of known target molecules or that offer more straightforward synthetic pathways.

Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. These catalysts are instrumental in enantioselective catalysis, where they can direct a chemical reaction to favor the formation of one enantiomer over the other. The structure of the chiral ligand is critical to the efficiency and selectivity of the catalyst.

Theoretically, this compound could be chemically modified to serve as a backbone for the development of new chiral ligands. For instance, the hydroxyl group could be functionalized to introduce phosphine (B1218219) or amine moieties, which are common coordinating groups in catalysis. The rigid cyclohexane framework could provide a well-defined steric environment around the metal center, which is essential for effective stereochemical control.

Despite this potential, there is a notable absence of published research detailing the synthesis of chiral ligands or catalysts derived from this compound. The field of chiral ligand design is extensive, and it is possible that other chiral scaffolds have demonstrated superior performance or are more readily accessible, leading to a focus on their development instead.

Synthetic Intermediates Derived from this compound

Chiral building blocks are often converted into more elaborate synthetic intermediates before their incorporation into the final target molecule. These intermediates can possess multiple functionalities and stereocenters, streamlining the synthetic process.

This compound could, in theory, be transformed into a variety of synthetic intermediates. For example, oxidation of the alcohol could yield a chiral ketone, which could then undergo further stereocontrolled reactions. Alternatively, substitution or elimination reactions could be employed to introduce new functional groups.

While the principles of organic synthesis allow for the theoretical design of such intermediates, the scientific literature does not provide specific examples of synthetic intermediates derived from this compound that are used in multi-step syntheses.

Enantioselective Transformations Guided by Dimethylcyclohexanol Derivatives

Derivatives of chiral alcohols can be used as chiral auxiliaries to guide enantioselective transformations. A chiral auxiliary is a temporary functional group that is attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A derivative of this compound, such as an ester or an ether, could potentially be used as a chiral auxiliary. The steric bulk and defined stereochemistry of the dimethylcyclohexyl group could influence the facial selectivity of reactions on the attached substrate.

However, there is no significant body of research demonstrating the use of this compound derivatives as effective chiral auxiliaries in enantioselective transformations. The development of chiral auxiliaries is a competitive area of research, and other auxiliaries, such as those based on oxazolidinones or camphor, have become widely adopted due to their high efficiency and predictability across a broad range of reactions.

The following table provides a summary of the potential, though not extensively documented, applications of this compound in advanced organic synthesis.

| Application Area | Potential Role of this compound | Documented Examples in Scientific Literature |

| Chiral Building Block | Serve as a stereodefined starting material for complex molecule synthesis. | Limited to no specific examples found. |

| Chiral Ligand/Catalyst Development | Act as a chiral scaffold for the synthesis of new ligands for asymmetric catalysis. | No specific examples of ligands derived from this compound were identified. |

| Synthetic Intermediates | Be converted into more complex chiral molecules for use in multi-step synthesis. | No widely used synthetic intermediates derived from this compound were found in the literature. |

| Enantioselective Transformations | Derivatives could be used as chiral auxiliaries to control the stereochemistry of reactions. | No significant research demonstrates its application as a chiral auxiliary. |

Computational and Advanced Spectroscopic Investigation of 1s,3r 1,3 Dimethylcyclohexanol

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules like (1S,3R)-1,3-Dimethylcyclohexanol at an atomic level. These methods are crucial for interpreting experimental data and for exploring molecular properties that are difficult to measure directly.

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory) for Conformational and Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable conformations and electronic properties of this compound. psu.edumdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-31+G(d), are used to perform geometry optimizations and thermodynamic analyses. psu.edu These calculations help in predicting reaction enthalpies and rate-constant parameters for reactions involving the cyclohexanol (B46403) ring. psu.edu

For cyclohexanol derivatives, the chair conformation is generally the most stable. In the case of this compound, there are two possible chair conformations. One has both the hydroxyl group and the methyl group at position 3 in equatorial positions, while the other has them in axial positions. Computational analyses consistently show that the di-equatorial conformer is significantly more stable than the di-axial conformer. chegg.com This stability is attributed to the avoidance of unfavorable 1,3-diaxial interactions that would occur between the axial methyl group, the axial hydroxyl group, and the axial hydrogens on the same side of the ring. The energy difference between these conformers can be estimated, with the di-equatorial conformer being more stable by several kcal/mol. chegg.com

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through these calculations. This information is vital for understanding the molecule's reactivity.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides high accuracy for specific conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the entire conformational landscape of flexible molecules like this compound. youtube.com These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

MD simulations can reveal the dynamic equilibrium between different chair and boat conformations and the pathways for their interconversion. youtube.com For substituted cyclohexanes, the chair-chair interconversion is a key dynamic process. youtube.com These simulations can quantify the population of different conformers at a given temperature, providing a more complete picture of the molecule's behavior in solution. The results from MM and MD can complement the high-accuracy single-point calculations from quantum mechanics.

Transition State Analysis and Reaction Energetics

Theoretical methods are crucial for studying reaction mechanisms by locating and characterizing transition states. psu.eduscielo.org.mx For reactions involving this compound, such as dehydration or oxidation, computational chemistry can map out the entire reaction pathway. By calculating the energies of reactants, products, and transition state intermediates, the activation energies and reaction enthalpies can be determined. psu.edu

For example, in the context of cyclohexane (B81311) oxidation, DFT can be used to probe the energetics of major gas-phase reaction channels. psu.edu This involves identifying stable reactants, products, and the transition states that connect them. psu.edu Understanding these favored reaction pathways can provide insights into how to control reaction conditions to obtain desired products. psu.edu The study of the inversion process of related molecules like 1,3-cyclohexanedione (B196179) has shown that the process involves boat and twisted-boat intermediates, and the energy barriers for these interconversions can be calculated. scielo.org.mx

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide the experimental data needed to validate and refine the theoretical models of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the stereochemistry and conformation of organic molecules in solution. youtube.comspectrabase.comnih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in this compound.

The chemical shifts of the protons and carbons are highly sensitive to their spatial orientation (axial vs. equatorial). In the more stable di-equatorial conformer of this compound, the proton on the carbon bearing the hydroxyl group (C1) and the proton on the carbon bearing the methyl group (C3) would exhibit chemical shifts and coupling patterns characteristic of their respective environments.

Table 1: Predicted Conformational Isomers and Stability

| Conformer | C1-OH Position | C3-CH₃ Position | Relative Stability | Key Interactions |

| A | Equatorial | Equatorial | Most Stable | Minimizes steric strain |

| B | Axial | Axial | Least Stable | Significant 1,3-diaxial interactions |

This table is a generalized representation based on fundamental principles of conformational analysis.

The magnitude of the three-bond proton-proton coupling constants (³JHH) is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis by NMR. ucsd.eduorganicchemistrydata.orgiastate.edu

By analyzing the splitting patterns in the ¹H NMR spectrum of this compound, one can extract the various ³JHH values. For instance, the coupling between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 will depend on their dihedral angles. Large coupling constants (typically 8-13 Hz) are observed for axial-axial relationships (dihedral angle of ~180°), while smaller couplings (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions (dihedral angles of ~60° and ~90°, respectively).

Table 2: Representative Proton-Proton J-Coupling Constants in Cyclohexane Systems

| Coupling Type | Dihedral Angle (approx.) | Typical J-Value (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 1 - 5 |

| Equatorial-Equatorial | 60° | 1 - 5 |

These are typical values and can vary depending on the specific molecule and substituents.

By carefully measuring these J-coupling constants, a detailed three-dimensional picture of the dominant conformation of this compound in solution can be constructed, which can then be compared with the predictions from computational models.

Nuclear Overhauser Effect (NOE) Studies for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. nih.gov The through-space dipolar coupling between nuclei, which is inversely proportional to the sixth power of the distance between them, results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated. ru.nl For this compound, NOE studies are crucial for confirming its relative stereochemistry and preferred conformation in solution.

This compound is a cis isomer of 1,3-dimethylcyclohexanol (B2913386). Conformational analysis of cis-1,3-disubstituted cyclohexanes indicates that the molecule exists in a dynamic equilibrium between two chair conformations. libretexts.orgspcmc.ac.in In one conformation, both methyl groups are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial). spcmc.ac.invaia.com The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions that are present in the diaxial form. vaia.compearson.com Therefore, this compound is expected to predominantly adopt the diequatorial conformation.

In this predominant conformation, specific NOE correlations can be predicted. For instance, irradiation of the axial proton at C2 would be expected to show an NOE enhancement with the axial protons at C4 and C6, as well as with the equatorial methyl group at C1 and the equatorial methyl group at C3. Two-dimensional NOE spectroscopy (NOESY) is particularly suited for observing these correlations in a single experiment. nih.gov

Table 1: Predicted NOESY Correlations for this compound in its Diequatorial Conformation

| Irradiated Proton(s) | Expected NOE to Proton(s) | Inferred Spatial Proximity |

| Methyl protons at C1 | Protons at C2 (axial & equatorial), C6 (axial & equatorial) | Proximity of C1-methyl to C2 and C6 positions |

| Methyl protons at C3 | Protons at C2 (axial & equatorial), C4 (axial & equatorial) | Proximity of C3-methyl to C2 and C4 positions |

| Axial proton at C2 | Axial protons at C4, C6; Equatorial protons at C1-CH3, C3-CH3 | Close proximity of axial and nearby equatorial groups |

| Equatorial proton at C2 | Axial protons at C1-OH, C3-H | Indication of the relative orientation of substituents |

Mass Spectrometry for Mechanistic and Stereochemical Insights

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. dtu.dk For cyclohexanol derivatives, electron ionization mass spectrometry (EI-MS) typically leads to characteristic fragmentation pathways. youtube.comyoutube.com

While a specific mass spectrum for this compound is not widely published, data for the isomeric cis-1,3-dimethylcyclohexanol is available and provides insight into the expected fragmentation. nih.gov The primary fragmentation mechanisms for 1,3-dimethylcyclohexanol isomers are expected to include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, which is a common fragmentation for alcohols. youtube.com

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen-bearing carbon. For 1,3-dimethylcyclohexanol, this can result in the loss of a methyl radical (CH₃•, 15 Da) or a larger alkyl radical. youtube.comyoutube.com

Ring Cleavage: Fragmentation of the cyclohexane ring, leading to various smaller charged fragments.

The GC-MS data for cis-1,3-dimethylcyclohexanol shows a top peak at an m/z of 85, which can be rationalized by a combination of these fragmentation pathways. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺• | Molecular Ion |

| 113 | [C₇H₁₃O]⁺ | Loss of a methyl radical (CH₃•) |

| 110 | [C₈H₁₄]⁺• | Loss of water (H₂O) |

| 95 | [C₇H₁₁]⁺ | Loss of water and a methyl radical |

| 85 | [C₆H₉O]⁺ | Ring cleavage and rearrangement |

| 71 | [C₅H₁₁]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable for the non-destructive determination of the absolute configuration of chiral molecules. wikipedia.orgencyclopedia.pub VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. wikipedia.org ECD provides similar information but for electronic transitions in the UV-visible range. encyclopedia.pub

The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (1S,3R)). dtic.milmdpi.com A match between the experimental and calculated spectra confirms the absolute configuration. frontiersin.org

Currently, experimental VCD and ECD spectra for this compound are not available in the surveyed literature. However, computational methods, particularly Density Functional Theory (DFT), can be employed to predict these spectra. dtic.milmdpi.com The process involves:

Computational modeling of the 3D structure of this compound and its stable conformers.

Calculation of the theoretical VCD and ECD spectra for the (1S,3R) enantiomer.

The predicted spectrum for its enantiomer, (1R,3S)-1,3-dimethylcyclohexanol, would be the mirror image.

A hypothetical table illustrating the kind of data obtained from a computational ECD study is presented below.

Table 3: Conceptual Data from a Predicted ECD Spectrum for this compound

| Calculated Wavelength (nm) | Predicted Rotatory Strength (R) | Corresponding Electronic Transition |

| ~280 | Negative | n -> σ* (C-O) |

| ~210 | Positive | σ -> σ |

| ~190 | Negative | σ -> σ |

A comparison of such predicted data with future experimental results would provide the definitive assignment of the absolute configuration of this compound.

Future Research Directions in Dimethylcyclohexanol Chemistry

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of (1S,3R)-1,3-dimethylcyclohexanol remains a key area for future investigation. While general methods for the synthesis of substituted cyclohexanols exist, the development of pathways that are highly stereoselective for this particular isomer is a primary objective.

Future research will likely focus on several promising strategies:

Asymmetric Hydrogenation: A principal route to this compound is the asymmetric hydrogenation of a prochiral precursor, such as 1,3-dimethylcyclohex-1-ene or 1,3-dimethylcyclohexanone. The development of novel chiral catalysts will be crucial. Research could explore a diverse range of metal complexes, including those based on rhodium, ruthenium, and iridium, paired with a variety of chiral ligands. researchgate.netrsc.org The goal is to identify catalyst systems that provide high diastereo- and enantioselectivity under mild reaction conditions. researchgate.net High-throughput screening of catalyst libraries could accelerate this discovery process. researchgate.net

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for the synthesis of chiral cyclohexanols. nih.govmdpi.com Future work could investigate the use of chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, to catalyze the enantioselective functionalization of cyclohexene (B86901) or cyclohexanone (B45756) precursors. mdpi.comnih.gov These methods offer the potential for high stereocontrol and are often more environmentally benign than metal-based catalysis. nih.govmdpi.com

Biocatalysis: The use of enzymes, particularly lipases and alcohol dehydrogenases, offers a highly selective and sustainable approach. nih.govnih.gov Future research could focus on the kinetic resolution of a racemic mixture of 1,3-dimethylcyclohexanol (B2913386) using lipases, where one enantiomer is selectively acylated, allowing for the separation of the desired (1S,3R) isomer. nih.govmdpi.commdpi.com Alternatively, the asymmetric reduction of a ketone precursor using alcohol dehydrogenases could directly yield the enantiopure alcohol. nih.govnih.gov The exploration of different microbial sources and the optimization of reaction conditions will be key to developing efficient biocatalytic routes. researchgate.net

| Synthetic Approach | Precursor Example | Catalyst/Mediator Type | Potential Advantages |

| Asymmetric Hydrogenation | 1,3-Dimethylcyclohexanone | Chiral Rh, Ru, Ir complexes | High activity and selectivity |

| Organocatalysis | 1,3-Dimethylcyclohexene | Proline derivatives, NHCs | Metal-free, environmentally benign |

| Biocatalysis (Resolution) | Racemic 1,3-Dimethylcyclohexanol | Lipases | High enantioselectivity, mild conditions |

| Biocatalysis (Reduction) | 1,3-Dimethylcyclohexanone | Alcohol Dehydrogenases | Direct route to enantiopure product |

Exploration of New Catalytic Applications and Methodologies

Beyond its synthesis, a significant area of future research lies in exploring the potential of this compound as a component in asymmetric catalysis. The chiral hydroxyl group and the stereochemically defined cyclohexane (B81311) scaffold make it an intriguing candidate for use as a chiral auxiliary or ligand. numberanalytics.comchiralpedia.com

Chiral Ligands: this compound could be chemically modified to create novel chiral ligands for transition metal-catalyzed reactions. mdpi.commdpi.com For instance, phosphine (B1218219) or amine functionalities could be introduced to coordinate with metals like palladium, rhodium, or copper. These new ligands could then be tested in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and aminations, to assess their effectiveness in inducing stereoselectivity. researchgate.netrsc.org

Chiral Auxiliaries: The compound could also be employed as a chiral auxiliary. In this approach, the alcohol would be temporarily attached to a prochiral substrate. The steric and electronic properties of the dimethylcyclohexanol moiety would then direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary would be cleaved and could potentially be recovered and reused.

Organocatalysts: Derivatives of this compound could be synthesized to act as organocatalysts themselves. The chiral backbone could be functionalized with catalytically active groups, such as amines or thioureas, to create new catalysts for a range of organic reactions.

| Application | Role of this compound | Potential Reactions |

| Chiral Ligand | As a scaffold for new phosphine or amine ligands | Asymmetric hydrogenation, allylic alkylation |

| Chiral Auxiliary | Temporary attachment to a substrate to direct stereochemistry | Asymmetric alkylation, Diels-Alder reactions |

| Organocatalyst | As the chiral backbone for a new catalyst | Michael additions, aldol (B89426) reactions |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry is poised to play a pivotal role in accelerating research into this compound. Density Functional Theory (DFT) and machine learning models can provide deep insights into reaction mechanisms and predict stereochemical outcomes, thereby guiding experimental work. ox.ac.ukrsc.org

Mechanism and Selectivity Studies: DFT calculations can be used to model the transition states of potential synthetic routes. rsc.orgresearchgate.net By comparing the energies of the transition states leading to different stereoisomers, researchers can predict which catalysts and conditions are most likely to favor the formation of this compound. rsc.orgacs.org This can save significant experimental time and resources by focusing on the most promising approaches.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts. By understanding the non-covalent interactions between a catalyst and a substrate at the transition state, researchers can design new ligands or catalysts with improved stereoselectivity. rsc.org

Machine Learning Models: As more experimental data becomes available, machine learning algorithms could be trained to predict the stereoselectivity of reactions that produce substituted cyclohexanols. arxiv.orgnih.gov These models could identify complex relationships between the structure of the catalyst, substrate, and reaction conditions, and the resulting stereochemical outcome, providing a powerful tool for reaction optimization.

Integration with Sustainable Chemistry and Green Synthesis Principles

Future research on this compound will undoubtedly be guided by the principles of green chemistry. The goal is to develop synthetic and catalytic processes that are not only efficient and selective but also environmentally friendly and sustainable. nih.gov

Use of Greener Solvents: A key area of focus will be the replacement of traditional volatile organic solvents with more sustainable alternatives. mdpi.comacs.org Research could explore the use of bio-based solvents, water, or even solvent-free reaction conditions. The choice of solvent can also influence the selectivity of a reaction, providing an additional parameter for optimization. rsc.org

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is a cornerstone of green chemistry. Future work will likely involve the development of heterogeneous catalysts, where the catalyst is supported on a solid material, allowing for easy separation from the reaction mixture. dntb.gov.uahigfly.eu

Atom Economy: Synthetic routes will be designed to maximize atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product. This minimizes the generation of waste.

Renewable Feedstocks: Looking further ahead, research could explore the synthesis of 1,3-dimethylcyclohexanol precursors from renewable biomass sources, further enhancing the sustainability of its production. higfly.eu

| Green Chemistry Principle | Application to this compound Chemistry |

| Greener Solvents | Use of water, bio-based solvents, or solvent-free conditions. |

| Catalyst Recycling | Development of heterogeneous or immobilized catalysts. |

| Atom Economy | Designing synthetic routes with minimal byproduct formation. |

| Renewable Feedstocks | Investigating pathways from biomass-derived starting materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.